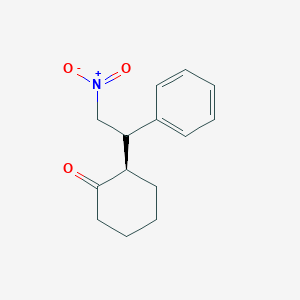

2-{2-Nitro-1-phenylethyl}cyclohexanone

Description

2-{2-Nitro-1-phenylethyl}cyclohexanone (C₁₄H₁₇NO₃) is a nitro-substituted cyclohexanone derivative synthesized via organocatalytic asymmetric Michael addition reactions. Its stereoselective synthesis involves reacting cyclohexanone with trans-β-nitrostyrene in methanol or chloroform using chiral catalysts (e.g., catalyst C9 or C12), yielding enantiomerically enriched products with up to 92% enantiomeric excess (ee) and >99:1 diastereomeric ratio . The compound’s stereochemistry, confirmed by X-ray analysis and chiral HPLC, makes it a valuable intermediate in organic synthesis, particularly in the Pd/C-catalyzed one-pot synthesis of 3-substituted indoles . Its nitro and phenylethyl groups contribute to its reactivity in cascade reactions, enabling applications in pharmaceuticals and materials science.

Properties

Molecular Formula |

C14H17NO3 |

|---|---|

Molecular Weight |

247.29g/mol |

IUPAC Name |

(2R)-2-(2-nitro-1-phenylethyl)cyclohexan-1-one |

InChI |

InChI=1S/C14H17NO3/c16-14-9-5-4-8-12(14)13(10-15(17)18)11-6-2-1-3-7-11/h1-3,6-7,12-13H,4-5,8-10H2/t12-,13?/m1/s1 |

InChI Key |

STOOUUNOLPMRGC-PZORYLMUSA-N |

SMILES |

C1CCC(=O)C(C1)C(C[N+](=O)[O-])C2=CC=CC=C2 |

Isomeric SMILES |

C1CCC(=O)[C@H](C1)C(C[N+](=O)[O-])C2=CC=CC=C2 |

Canonical SMILES |

C1CCC(=O)C(C1)C(C[N+](=O)[O-])C2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Bis-Benzylidene Cyclohexanones

Compounds like (2E,6E)-2,6-bis(2-nitrobenzylidene)cyclohexanone (C₂₀H₁₆N₂O₅) feature dual benzylidene groups instead of a nitro-phenylethyl chain. Unlike 2-{2-Nitro-1-phenylethyl}cyclohexanone, these derivatives exhibit non-isomorphic crystal packing due to weak intermolecular interactions, influencing their solubility and melting behavior .

2-(2-Chlorophenyl)-2-nitrocyclohexanone

This analog (C₁₃H₁₂ClNO₃) replaces the phenylethyl group with a chlorophenyl substituent. However, its synthetic applications remain less explored compared to the nitro-phenylethyl derivative .

Physical and Thermodynamic Properties

Crystal Packing and Solubility

- This compound: Forms dense crystals due to nitro-group dipole interactions. Solubility in polar solvents (e.g., MeOH, DMSO) facilitates its use in solution-phase reactions .

- Bis-Benzylidene Derivatives: Exhibit non-isomorphic packing despite structural similarity, reducing predictability in crystallization processes .

Vapor-Liquid Equilibrium (VLE) Behavior

The nitro-phenylethyl group’s bulkiness may reduce volatility compared to smaller substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.